2-Amino-7-methyloct-2-en-4-one
Description
2-Amino-7-methyloct-2-en-4-one is an aliphatic enone derivative featuring an amino group at position 2, a methyl group at position 7, and a conjugated α,β-unsaturated ketone system (oct-2-en-4-one backbone). The amino group confers nucleophilicity, while the methyl substituent introduces steric effects that may influence reactivity and stereochemical outcomes in reactions.
Properties
CAS No. |
865185-11-1 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-7-methyloct-2-en-4-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)4-5-9(11)6-8(3)10/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
ZFMSANLMQIDXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C=C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Amino-7-methyloct-2-en-4-one with three related compounds from the evidence, focusing on structural motifs, physical properties, and synthesis pathways.
Table 1: Comparative Overview of Key Compounds
Structural and Functional Differences
- Backbone Complexity: The target compound’s linear aliphatic enone backbone contrasts with the aromatic systems of 7-Amino-4-methylcoumarin (coumarin ring) and 7-Chloro-3-methylindole-2-carboxylic acid (indole ring). Aromatic systems enhance planarity and conjugation, often leading to higher melting points (e.g., 224–226°C for 7-Amino-4-methylcoumarin ) compared to aliphatic enones. The oct-4-en-2-one backbone in 7-Hydroxy-7-methyloct-4-en-2-one differs in double bond position (C4 vs. C2), which may alter reactivity in cycloadditions or Michael additions.
- Substituent Effects: Amino vs. Hydroxy/Chloro Groups: The amino group in the target compound and 7-Amino-4-methylcoumarin enables nucleophilic reactions (e.g., Schiff base formation), whereas the hydroxy group in 7-Hydroxy-7-methyloct-4-en-2-one promotes hydrogen bonding and acidity. The chloro substituent in the indole derivative enhances electrophilicity, making it suitable for cross-coupling reactions. In 7-Amino-4-methylcoumarin , the 4-methyl group stabilizes the coumarin ring via electron donation.
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